Perillyl Alcohol

Catalog No.
S539048
CAS No.
18457-55-1
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perillyl Alcohol

CAS Number

18457-55-1

Product Name

Perillyl Alcohol

IUPAC Name

(4-prop-1-en-2-ylcyclohexen-1-yl)methanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3

InChI Key

NDTYTMIUWGWIMO-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in water; soluble in alcohols and oils
Miscible at room temperature (in ethanol)

Synonyms

(-)-p-mentha-1,8-dien-7-ol, (S)-perillyl alcohol, 1-cyclohexene-1-methanol, 4-(1-methylethenyl)-, (4S)-, 4-isopropenyl-cyclohex-1-ene-1-methanol, cyclohex-1-ene-1-methanol, 4(1-methylethenyl), dihydrocuminyl alcohol, NSC 641066, p-mentha-1,8-dien-7-ol, perilla alcohol, perilla alcohol, (R)-isomer, perilla alcohol, (S)-isomer, perillyl alcohol

Canonical SMILES

CC(=C)C1CCC(=CC1)CO

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)CO

The exact mass of the compound (-)-Perillyl alcohol is 152.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alcohols and oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 641066. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Supplementary Records. It belongs to the ontological category of perillyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Perillyl alcohol (POH) is a naturally occurring, hydroxylated monoterpene (4-Isopropenyl-1-cyclohexen-1-ylmethanol) characterized by its p-menthane skeleton and a highly reactive primary hydroxyl group . Unlike strictly hydrocarbon terpenes, this structural feature imparts an amphiphilic character, making it a critical building block in organic synthesis, advanced formulation research, and biochemical assays [1]. For industrial and laboratory buyers, POH serves as a high-value precursor for synthesizing perillyl esters and perillaldehyde, while also functioning as a benchmark compound in Ras-prenylation inhibition and oncology drug delivery models [2]. Its distinct physicochemical profile, including a boiling point of 119-121 °C at 11 mmHg, ensures predictable thermal behavior and controlled volatility during complex manufacturing workflows.

Attempting to substitute perillyl alcohol with its parent hydrocarbon, limonene, routinely fails in both synthesis and formulation contexts due to limonene's lack of a primary hydroxyl group, which drastically reduces its aqueous solubility and eliminates the possibility of direct esterification [1]. Converting limonene to perillyl derivatives requires harsh, multi-step oxidation (often using toxic reagents like selenium dioxide) that typically yields less than 10% of the desired product, making it economically and practically unviable for downstream synthesis [2]. Conversely, substituting with perillaldehyde introduces an aldehyde functional group that is significantly more prone to auto-oxidation and exhibits a different reactivity profile, complicating long-term storage and altering the outcomes of targeted biological assays [3]. Therefore, procuring exact perillyl alcohol is mandatory for workflows requiring direct hydroxyl functionalization, stable handling, and validated in vitro potency.

Precursor Suitability: Direct Functionalization Yield vs. Limonene Oxidation

For synthetic workflows targeting perillic acid derivatives or perillyl esters, starting with perillyl alcohol allows for direct, high-yield functionalization. In contrast, attempting to synthesize these derivatives directly from limonene requires aggressive oxidation (e.g., using selenium dioxide or chromium trioxide), which historically yields complex mixtures and less than 10% of the desired oxygenated product [1]. By procuring perillyl alcohol, chemists can utilize selective biocatalytic or chemical oxidation to achieve up to 98% enantiomeric excess and quantitative yields of perillaldehyde, bypassing the toxic and inefficient limonene oxidation bottleneck [2].

Evidence DimensionYield of oxygenated perillyl derivatives
Target Compound DataHigh-yield direct esterification/oxidation (up to 98% ee for perillaldehyde via selective catalysis)
Comparator Or BaselineLimonene (<10% yield via direct SeO2/CrO3 oxidation)
Quantified Difference>80% yield improvement and elimination of toxic heavy-metal oxidants
ConditionsLaboratory-scale organic synthesis and biocatalytic oxidation

Procuring perillyl alcohol eliminates the need for low-yield, toxic oxidation steps, drastically improving the efficiency and safety of downstream derivative synthesis.

Formulation Compatibility: Aqueous Solubility Profile

The presence of the primary hydroxyl group in perillyl alcohol fundamentally alters its solubility profile compared to strictly hydrophobic terpenes. Perillyl alcohol demonstrates an estimated aqueous solubility of 471 mg/L at 25 °C (LogP ~3.07) [1]. In stark contrast, limonene is practically insoluble in water, with an aqueous solubility of approximately 14 mg/L (LogP ~4.5) [2]. This 33-fold increase in aqueous solubility makes perillyl alcohol significantly easier to incorporate into aqueous-organic co-solvent systems, emulsions, and lipid nanoparticle formulations without requiring excessive surfactants.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data~471 mg/L (LogP ~3.07)
Comparator Or BaselineLimonene (~14 mg/L, LogP ~4.5)
Quantified Difference~33-fold higher aqueous solubility
ConditionsStandard ambient temperature (25 °C) aqueous dissolution

Higher aqueous solubility reduces the need for harsh solvents or high surfactant loads in pharmaceutical and cosmetic formulation research.

Research Model Fit: In Vitro Potency in Ras-Pathway Assays

In oncology research and API screening, perillyl alcohol demonstrates significantly higher potency than its unhydroxylated analogs. In PANC-1 pancreas carcinoma cell models (which carry a K-ras mutation), perillyl alcohol efficiently inhibits cell growth at a concentration of 1 mM[1]. To achieve an equivalent ~50% growth reduction, limonene must be applied at a concentration of 5 mM [1]. This 5-fold difference in required concentration allows researchers to minimize solvent toxicity artifacts in cell culture media and achieve clearer dose-response curves.

Evidence DimensionConcentration required for significant in vitro cell growth inhibition
Target Compound Data1 mM (Perillyl alcohol)
Comparator Or Baseline5 mM (Limonene)
Quantified Difference5-fold higher potency for perillyl alcohol
ConditionsPANC-1 pancreas carcinoma cell culture (in vitro)

The higher potency of perillyl alcohol ensures more reliable data in biological assays by reducing the required dosing volume and associated solvent interference.

Handling and Volatility: Vapor Pressure and Evaporative Loss

For industrial handling and high-temperature processing, perillyl alcohol offers a much more stable thermal profile than limonene. Perillyl alcohol has a boiling point of approximately 241 °C at atmospheric pressure and a highly suppressed vapor pressure of ~0.006 mmHg at 25 °C [1]. Limonene, however, boils at 176 °C and has a significantly higher vapor pressure, leading to rapid vaporization and potential respiratory irritation during manual handling [2]. The lower volatility of perillyl alcohol ensures better mass retention during benchtop formulation and reduces the risk of evaporative loss during extended processing.

Evidence DimensionBoiling point and vapor pressure
Target Compound DataBoiling point ~241 °C; Vapor pressure ~0.006 mmHg at 25 °C
Comparator Or BaselineLimonene (Boiling point ~176 °C; high vaporization rate)
Quantified Difference65 °C higher boiling point and significantly reduced ambient volatility
ConditionsAtmospheric pressure (760 mmHg) and standard room temperature (25 °C)

Reduced volatility minimizes evaporative losses during open-bench handling and improves mass-balance predictability in industrial scale-up environments.

Precursor for Advanced API and Fragrance Synthesis

Due to its primary hydroxyl group and avoidance of toxic oxidation steps required for limonene, perillyl alcohol is the optimal starting material for synthesizing perillaldehyde, perillic acid, and various perillyl esters [1]. It is heavily utilized in laboratory workflows where high-yield, direct esterification or biocatalytic oxidation is required to produce high-purity derivatives for fragrance or pharmaceutical applications.

Active Ingredient in Oncology and Drug Delivery Research

Leveraging its 5-fold higher in vitro potency compared to limonene and its favorable amphiphilic profile (LogP ~3.07), perillyl alcohol is a preferred compound for research into Ras-prenylation inhibition [2]. It is specifically selected for formulating lipid nanoparticles and intranasal delivery systems targeting glioblastoma models, where strict aqueous-organic compatibility is paramount.

Low-Volatility Co-Solvent and Additive Formulation

Because its boiling point (~241 °C) is significantly higher than standard hydrocarbon terpenes, perillyl alcohol is selected as a specialized additive in formulations requiring a stable, low-vapor-pressure monoterpenoid [3]. This makes it highly suitable for processes where evaporative loss must be minimized during extended mixing or heating phases.

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.120115130 Da

Monoisotopic Mass

152.120115130 Da

Boiling Point

244.0 °C

Heavy Atom Count

11

Density

0.956-0.963

LogP

3.17 (LogP)
3.17

Appearance

Colorless to Pale Yellow liquid

Melting Point

244 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

319R5C7293

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

536-59-4

Metabolism Metabolites

Limonen-10-ol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(4-prop-1-en-2-ylcyclohexen-1-yl)methoxy]oxane-2-carboxylic acid.
Limonen-10-ol is a known human metabolite of (+)-limonene.

Wikipedia

Perillyl_alcohol

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

1-Cyclohexene-1-methanol, 4-(1-methylethenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Song X, Xie L, Wang X, Zeng Q, Chen TC, Wang W, Song X. Temozolomide-perillyl alcohol conjugate induced reactive oxygen species accumulation contributes to its cytotoxicity against non-small cell lung cancer. Sci Rep. 2016 Mar 7;6:22762. doi: 10.1038/srep22762. PubMed PMID: 26949038; PubMed Central PMCID: PMC4780103.
2: Paduch R, Trytek M, Król SK, Kud J, Frant M, Kandefer-Szerszeń M, Fiedurek J. Biological activity of terpene compounds produced by biotechnological methods. Pharm Biol. 2016 Jun;54(6):1096-107. doi: 10.3109/13880209.2015.1103753. Epub 2016 Jan 25. PubMed PMID: 26808720.
3: Faridi U, Dhawan SS, Pal S, Gupta S, Shukla AK, Darokar MP, Sharma A, Shasany AK. Repurposing L-Menthol for Systems Medicine and Cancer Therapeutics? L-Menthol Induces Apoptosis through Caspase 10 and by Suppressing HSP90. OMICS. 2016 Jan;20(1):53-64. doi: 10.1089/omi.2015.0118. PubMed PMID: 26760959; PubMed Central PMCID: PMC4739352.
4: Jhaveri N, Agasse F, Armstrong D, Peng L, Commins D, Wang W, Rosenstein-Sisson R, Vaikari VP, Santiago SV, Santos T, Chen L, Schönthal AH, Chen TC, Hofman FM. A novel drug conjugate, NEO212, targeting proneural and mesenchymal subtypes of patient-derived glioma cancer stem cells. Cancer Lett. 2016 Feb 28;371(2):240-50. doi: 10.1016/j.canlet.2015.11.040. Epub 2015 Dec 9. PubMed PMID: 26683773.
5: Xie L, Song X, Guo W, Wang X, Wei L, Li Y, Lv L, Wang W, Chen TC, Song X. Therapeutic effect of TMZ-POH on human nasopharyngeal carcinoma depends on reactive oxygen species accumulation. Oncotarget. 2016 Jan 12;7(2):1651-62. doi: 10.18632/oncotarget.6410. PubMed PMID: 26625208.
6: Ma Y, Bian J, Zhang F. Inhibition of perillyl alcohol on cell invasion and migration depends on the Notch signaling pathway in hepatoma cells. Mol Cell Biochem. 2016 Jan;411(1-2):307-15. doi: 10.1007/s11010-015-2593-x. Epub 2015 Oct 17. PubMed PMID: 26475687.
7: Andrade LN, Lima TC, Amaral RG, Pessoa Cdo Ó, Filho MO, Soares BM, Nascimento LG, Carvalho AA, de Sousa DP. Evaluation of the cytotoxicity of structurally correlated p-menthane derivatives. Molecules. 2015 Jul 21;20(7):13264-80. doi: 10.3390/molecules200713264. PubMed PMID: 26197313.
8: Chen TC, Fonseca CO, Schönthal AH. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy. Am J Cancer Res. 2015 Apr 15;5(5):1580-93. eCollection 2015. Review. PubMed PMID: 26175929; PubMed Central PMCID: PMC4497427.
9: Garcia DG, de Castro-Faria-Neto HC, da Silva CI, de Souza e Souza KF, Gonçalves-de-Albuquerque CF, Silva AR, de Amorim LM, Freire AS, Santelli RE, Diniz LP, Gomes FC, Faria MV, Burth P. Na/K-ATPase as a target for anticancer drugs: studies with perillyl alcohol. Mol Cancer. 2015 May 15;14:105. doi: 10.1186/s12943-015-0374-5. PubMed PMID: 25976744; PubMed Central PMCID: PMC4432499.
10: Chen TC, Cho HY, Wang W, Nguyen J, Jhaveri N, Rosenstein-Sisson R, Hofman FM, Schönthal AH. A novel temozolomide analog, NEO212, with enhanced activity against MGMT-positive melanoma in vitro and in vivo. Cancer Lett. 2015 Mar 28;358(2):144-51. doi: 10.1016/j.canlet.2014.12.021. Epub 2014 Dec 15. PubMed PMID: 25524552.
11: Afshordel S, Kern B, Clasohm J, König H, Priester M, Weissenberger J, Kögel D, Eckert GP. Lovastatin and perillyl alcohol inhibit glioma cell invasion, migration, and proliferation--impact of Ras-/Rho-prenylation. Pharmacol Res. 2015 Jan;91:69-77. doi: 10.1016/j.phrs.2014.11.006. Epub 2014 Dec 8. PubMed PMID: 25497898.
12: Azimi H, Khakshur AA, Abdollahi M, Rahimi R. Potential New Pharmacological Agents Derived From Medicinal Plants for the Treatment of Pancreatic Cancer. Pancreas. 2015 Jan;44(1):11-5. doi: 10.1097/MPA.0000000000000175. PubMed PMID: 25493374.
13: Gupta S, Marko MG, Miller VA, Schaefer FT, Anthony JR, Porter JR. Novel production of terpenoids in Escherichia coli and activities against breast cancer cell lines. Appl Biochem Biotechnol. 2015 Mar;175(5):2319-31. doi: 10.1007/s12010-014-1382-4. Epub 2014 Dec 9. PubMed PMID: 25484192.
14: Cho HY, Wang W, Jhaveri N, Lee DJ, Sharma N, Dubeau L, Schönthal AH, Hofman FM, Chen TC. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas. Mol Cancer Ther. 2014 Aug;13(8):2004-17. doi: 10.1158/1535-7163.MCT-13-0964. Epub 2014 Jul 3. PubMed PMID: 24994771.
15: Hui Z, Zhang M, Cong L, Xia M, Dong J. Synthesis and antiproliferative effects of amino-modified perillyl alcohol derivatives. Molecules. 2014 May 22;19(5):6671-82. doi: 10.3390/molecules19056671. PubMed PMID: 24858099.
16: Chen TC, Cho HY, Wang W, Barath M, Sharma N, Hofman FM, Schönthal AH. A novel temozolomide-perillyl alcohol conjugate exhibits superior activity against breast cancer cells in vitro and intracranial triple-negative tumor growth in vivo. Mol Cancer Ther. 2014 May;13(5):1181-93. doi: 10.1158/1535-7163.MCT-13-0882. Epub 2014 Mar 12. PubMed PMID: 24623736.
17: Peterson A, Bansal A, Hofman F, Chen TC, Zada G. A systematic review of inhaled intranasal therapy for central nervous system neoplasms: an emerging therapeutic option. J Neurooncol. 2014 Feb;116(3):437-46. doi: 10.1007/s11060-013-1346-5. Epub 2014 Jan 8. Review. PubMed PMID: 24398618.
18: DA Fonseca CO, Teixeira RM, Silva JC, DE Saldanha DA Gama Fischer J, Meirelles OC, Landeiro JA, Quirico-Santos T. Long-term outcome in patients with recurrent malignant glioma treated with Perillyl alcohol inhalation. Anticancer Res. 2013 Dec;33(12):5625-31. PubMed PMID: 24324108.
19: D'Alincourt Salazar M, da Silva RF, Da Fonseca CO, Lagrota-Candido J, Quirico-Santos T. Intranasal administration of perillyl alcohol activates peripheral and bronchus-associated immune system in vivo. Arch Immunol Ther Exp (Warsz). 2014 Feb;62(1):59-66. doi: 10.1007/s00005-013-0262-x. Epub 2013 Nov 21. PubMed PMID: 24257817.
20: Sarkar S, Azab B, Quinn BA, Shen X, Dent P, Klibanov AL, Emdad L, Das SK, Sarkar D, Fisher PB. Chemoprevention gene therapy (CGT) of pancreatic cancer using perillyl alcohol and a novel chimeric serotype cancer terminator virus. Curr Mol Med. 2014 Jan;14(1):125-40. PubMed PMID: 24236457.

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